GSK256066

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

GSK256066 is a potent and selective inhibitor of phosphodiesterase 4, an enzyme involved in the degradation of cyclic adenosine monophosphate. This compound was developed through rational drug design and has shown exceptional affinity for its target, making it a significant candidate for treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease. GSK256066 has been characterized by its ability to enhance cAMP levels, thereby modulating inflammatory responses in various biological systems .

GSK256066 primarily acts through competitive inhibition of phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate. The reaction mechanism involves the binding of GSK256066 to the active site of phosphodiesterase 4, preventing the hydrolysis of cyclic adenosine monophosphate into adenosine monophosphate. The compound exhibits slow and tight binding kinetics, indicating a complex interaction with the enzyme that may involve conformational changes during the inhibition process .

GSK256066 has demonstrated significant biological activity in preclinical and clinical studies. It effectively reduces early and late asthmatic responses to allergen challenges in mild asthmatics, showing a reduction in forced expiratory volume in one second (FEV1) decline during allergen exposure. Additionally, pharmacokinetic studies indicate that GSK256066 maintains therapeutic levels in plasma, supporting its potential for chronic administration . The compound also exhibits anti-inflammatory effects by modulating immune cell responses, particularly in conditions characterized by elevated inflammatory mediators .

- Sulfonation: A key step where a sulfonyl group is introduced into the aromatic system.

- Chlorination: Formation of chlorinated intermediates that can undergo nucleophilic substitution.

- Condensation Reactions: Reacting chlorinated derivatives with appropriate amines to form the final sulfonamide structure.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate GSK256066 in high purity .

Interaction studies have shown that GSK256066 binds tightly to phosphodiesterase 4, with a high affinity that results in significant inhibition of enzyme activity. The compound's interactions may also extend to other signaling pathways involving cyclic adenosine monophosphate, highlighting its potential broader impact on cellular signaling mechanisms. Studies involving radiolabeled GSK256066 have provided insights into its binding kinetics and dissociation rates from the enzyme complex, further elucidating its pharmacodynamics .

Several compounds share structural and functional similarities with GSK256066, primarily within the class of phosphodiesterase inhibitors. Here are some notable examples:

| Compound Name | Molecular Weight | Mechanism of Action | Unique Features |

|---|---|---|---|

| Rolipram | 275.34 | PDE4 Inhibition | First PDE4 inhibitor studied clinically |

| LASSBio-448 | 379.43 | PDE4 Inhibition | Higher lipophilicity compared to GSK256066 |

| LASSBio-964 | 319.38 | PDE4 Inhibition | Exhibits anti-inflammatory properties |

GSK256066 stands out due to its exceptional selectivity for phosphodiesterase 4 over other phosphodiesterases, which may contribute to a favorable side effect profile compared to other inhibitors . Its unique binding characteristics and pharmacokinetic properties further differentiate it from similar compounds.

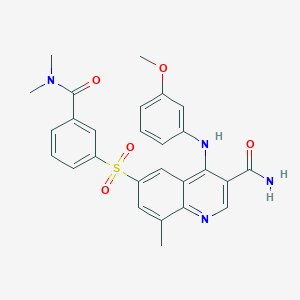

Molecular Structure and Formula (C27H26N4O5S)

GSK256066 possesses the molecular formula C27H26N4O5S with a molecular weight of 518.6 grams per mole [1] [2]. The compound is systematically named 6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide [1] [3]. The structural framework of GSK256066 is based on a quinoline core substituted at multiple positions [1]. The quinoline ring system contains a nitrogen atom and forms the central heterocyclic backbone of the molecule [1]. The compound features a carboxamide group at position 3 of the quinoline ring, a methyl group at position 8, and a complex sulfonyl substituent at position 6 [1] [2]. The sulfonyl group is connected to a dimethylcarbamoyl-substituted benzene ring, while position 4 of the quinoline bears a methoxyanilino substituent [1] [3].

The canonical SMILES representation of GSK256066 is: CC1=C2C(=CC(=C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)N(C)C)C(=C(C=N2)C(=O)N)NC4=CC(=CC=C4)OC [4]. The InChI key for the compound is JFHROPTYMMSOLG-UHFFFAOYSA-N [1] [5]. The structure contains a total of 37 heavy atoms with a topological polar surface area of 140 Ångströms squared [1]. The molecule exhibits seven rotatable bonds and contains two hydrogen bond donors and seven hydrogen bond acceptors [1] [6].

Physical Properties and Characteristics

GSK256066 appears as a solid powder with a white to beige coloration [2] [7]. The compound demonstrates limited solubility in water and is classified as insoluble in both water and ethanol under standard conditions [8] [7]. The molecular complexity of GSK256066 is rated at 922 according to computational analyses [1]. The compound has an XLogP3-AA value of 3.8, indicating moderate lipophilicity [1]. The exact mass and monoisotopic mass are both 518.16239112 daltons [1].

The compound exhibits specific thermal characteristics, with a calculated boiling point range of 791.7 ± 60.0 degrees Celsius at 760 millimeters of mercury [9]. The flash point is determined to be 432.6 ± 32.9 degrees Celsius [9]. Under recommended storage conditions, GSK256066 remains chemically stable [9]. The compound requires storage at minus 20 degrees Celsius to maintain stability over extended periods [8] [2] [7].

Structural Variants and Salt Forms

Free Base Form (801312-28-7)

The free base form of GSK256066 carries the Chemical Abstracts Service registry number 801312-28-7 [1] [5] [2]. This form represents the neutral molecule without any associated counterions [3]. The free base has a molecular weight of 518.58 grams per mole and maintains the molecular formula C27H26N4O5S [2] [7]. The free base form demonstrates poor aqueous solubility and requires organic solvents for dissolution [2] [7]. Storage of the free base form should be conducted under dry conditions at minus 20 degrees Celsius to prevent degradation [2] [7].

Trifluoroacetate Salt (1415560-64-3)

The trifluoroacetate salt of GSK256066 is identified by the Chemical Abstracts Service number 1415560-64-3 [4] [10]. This salt form incorporates trifluoroacetic acid as the counterion, resulting in the molecular formula C29H27F3N4O7S [4] [10]. The molecular weight of the trifluoroacetate salt is 632.61 grams per mole [4] [10]. The canonical SMILES representation for this salt form is: OC(C(F)(F)F)=O.O=C(N)C1=C(C2=CC(S(=O)(C3=CC=CC(C(N(C)C)=O)=C3)=O)=CC(C)=C2N=C1)NC4=CC=CC(OC)=C4 [4].

The trifluoroacetate salt demonstrates improved solubility characteristics compared to the free base form [4]. In dimethyl sulfoxide, the trifluoroacetate salt achieves a solubility of 50 milligrams per milliliter, equivalent to 79.04 millimolar concentration [4]. This enhanced solubility profile makes the trifluoroacetate salt particularly useful for in vitro experimental applications [4].

Hydrochloride Form (801315-14-0)

The hydrochloride salt form of GSK256066 is designated by the Chemical Abstracts Service registry number 801315-14-0 [3] [7]. This salt form incorporates hydrochloric acid as the counterion to create a more water-soluble derivative [3]. The hydrochloride form maintains the same basic molecular structure as the free base but with the addition of the chloride counterion [3] [7]. This salt form is commonly employed in pharmaceutical research applications due to its improved handling characteristics and enhanced solubility profile compared to the free base [3] [7].

Chemical Stability Profile

GSK256066 demonstrates stability under recommended storage conditions when maintained at minus 20 degrees Celsius [9]. The compound shows chemical stability in dry environments and should be protected from moisture to prevent degradation [7] [9]. Under standard laboratory conditions, the compound remains stable for extended periods when stored appropriately [7]. The chemical stability is maintained across different pH ranges typically encountered in biological systems [11].

Thermal stability analyses indicate that GSK256066 can withstand moderate temperature variations without significant decomposition [9]. The compound shows no evidence of significant chemical reactivity under normal atmospheric conditions [9]. Stability testing demonstrates that the compound maintains its structural integrity when exposed to standard laboratory lighting conditions [7]. Long-term stability studies indicate that GSK256066 retains its chemical properties for at least twelve months when stored under appropriate conditions [7].

Solubility Characteristics in Various Solvents

| Solvent | Solubility | Reference Form |

|---|---|---|

| Water | Insoluble | Free base [8] [7] |

| Ethanol | Insoluble | Free base [8] [7] |

| Dimethyl sulfoxide | 2-25 mg/mL | Free base [2] [7] [12] |

| Dimethyl sulfoxide | 50 mg/mL (79.04 mM) | Trifluoroacetate salt [4] |

GSK256066 exhibits poor aqueous solubility across all tested forms [8] [7]. The free base form is completely insoluble in water under standard conditions [8] [7]. Similarly, the compound demonstrates insolubility in ethanol, indicating limited solubility in polar protic solvents [8] [7].

In dimethyl sulfoxide, the solubility varies significantly depending on the salt form [4] [2] [7]. The free base achieves solubility ranging from 2 to 25 milligrams per milliliter depending on experimental conditions [2] [7] [12]. The trifluoroacetate salt demonstrates substantially improved solubility in dimethyl sulfoxide, reaching concentrations up to 50 milligrams per milliliter [4]. This enhanced solubility of the trifluoroacetate salt makes it the preferred form for solution-based experimental applications [4].

Multistep Linear Synthesis Pathways

The synthesis of GSK256066 follows a sophisticated multistep linear approach that has been optimized through extensive medicinal chemistry efforts. The discovery and development of this quinoline-3-carboxamide scaffold emerged from crystallography-driven optimization of a lead compound derived from similarity searching of the GlaxoSmithKline compound collection [3]. The synthetic route represents a convergent strategy designed to maximize efficiency while maintaining the stringent purity requirements essential for pharmaceutical applications.

An efficient asymmetric synthesis of GSK256066 has been accomplished in eight steps starting from a catechol-derived nitroalkene [4]. This streamlined approach demonstrates significant improvements over earlier synthetic methodologies, particularly in terms of step economy and overall yield. The key intermediate formation involves a 3-acyloxymethyl-substituted 1,2-oxazine, which is prepared through a straightforward tandem acylation/(3,3)-sigmatropic rearrangement of the corresponding 1,2-oxazine-N-oxide [4].

The 1,2-oxazine-N-oxide precursor is assembled via a (4 + 2)-cycloaddition reaction between a suitably substituted nitroalkene and vinyl ether [4]. This cycloaddition approach provides excellent regioselectivity and allows for the introduction of the necessary structural complexity in a controlled manner. The synthetic pathway demonstrates remarkable efficiency, requiring only eight steps to reach the final pharmaceutical compound from readily accessible starting materials.

A notable challenge encountered during the synthesis involves facile acetal epimerization at the C-6 position in the 1,2-oxazine ring, which occurs during reduction with sodium cyanoborohydride in acetic acid [4]. Density functional theory calculations suggest that this epimerization proceeds through an unusual tricyclic oxazolo(1,2)oxazinium cation formed via double anchimeric assistance from a distant acyloxy group and the nitrogen atom of the 1,2-oxazine ring [4].

Regioselective Sulfonation Techniques

The incorporation of the sulfonyl functionality in GSK256066 represents a critical structural element that significantly contributes to its exceptional potency and selectivity profile. The sulfonation step requires precise regioselective control to ensure attachment at the 6-position of the quinoline ring system, which is essential for optimal binding to the phosphodiesterase 4 active site.

Sulfonation of quinoline derivatives can be achieved through various methodologies, with traditional approaches involving the use of concentrated sulfuric acid or oleum under controlled temperature conditions [5] [6]. The sulfonation of quinoline typically occurs at the 8-position under standard conditions, requiring specific reaction parameters to achieve the desired 6-position selectivity for GSK256066.

Advanced sulfonation techniques for quinoline derivatives involve the use of specialized sulfonating agents and reaction conditions that favor regioselective attack. The deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides has emerged as an efficient method for introducing sulfonyl groups with high regioselectivity [7] [8]. This approach utilizes readily available sulfonyl chlorides as sulfonylating reagents under transition-metal-free conditions, exhibiting wide substrate scope and functional group tolerance.

Recent developments in quinoline sulfonation include the use of nucleophilic sulfonyl sources generated in situ through the reaction of carbon disulfide, diethylamine, and sulfonyl chlorides [7]. This methodology proceeds under mild conditions and demonstrates excellent compatibility with various functional groups present in complex pharmaceutical intermediates.

N-alkylation Strategies

The N-alkylation strategies employed in GSK256066 synthesis focus primarily on the formation of the critical aniline linkage at the 4-position of the quinoline core. This structural feature is essential for the compound's biological activity and requires careful optimization to prevent competitive reactions that could lead to undesired regioisomers or side products.

Traditional N-alkylation approaches for quinoline derivatives often utilize alkyl halides under basic conditions, but these methods can suffer from poor selectivity and the formation of multiple alkylation products [9] [10]. The synthesis of GSK256066 requires a more sophisticated approach that ensures selective mono-alkylation while preserving the integrity of other functional groups within the molecule.

Modern N-alkylation strategies for pharmaceutical synthesis increasingly rely on transition metal-catalyzed methods that provide enhanced selectivity and milder reaction conditions [11] [12]. Ruthenium-catalyzed methodologies have shown particular promise for the direct N-alkylation of amino acid esters and amides with alcohols, offering excellent retention of stereochemical integrity and atom-economic transformations [11].

The use of rhodium-catalyzed C-H alkylation methods has also emerged as a powerful tool for site-selective modification of quinoline derivatives [13] [14]. These approaches enable the introduction of alkyl groups at specific positions on the quinoline ring system with high regioselectivity, particularly when combined with directing groups that can guide the metal catalyst to the desired reaction site.

Recent advances in cobalt-catalyzed enantioconvergent decarboxylative N-alkylation have opened new possibilities for asymmetric synthesis of pharmaceutical compounds [15]. These methods enable the direct enantioconvergent N-alkylation of weakly nucleophilic aromatic amines with racemic carboxylic acids without preactivation of either coupling partner.

Condensation Reaction Methodologies

Condensation reactions play a pivotal role in the construction of the complex molecular architecture of GSK256066, particularly in the formation of the carboxamide functionality at the 3-position of the quinoline ring [16]. These reactions are essential for creating the carbon-nitrogen bonds that form the backbone of the pharmaceutical compound's structure.

Amide formation through condensation represents one of the most fundamental transformations in pharmaceutical synthesis [17] [18]. The reaction between carboxylic acids and amines through a condensation process eliminates water as a byproduct and creates the desired amide bond. For GSK256066, this transformation is critical for introducing the carboxamide group that contributes significantly to the compound's binding affinity and selectivity.

The most commonly employed condensing agents for pharmaceutical amide preparation include carbodiimide-based reagents such as dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and diisopropylcarbodiimide [19]. These reagents activate the carboxylic acid component, facilitating nucleophilic attack by the amine to form the desired amide bond while maintaining mild reaction conditions that preserve sensitive functional groups.

Uronium salt condensing agents, including 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, offer enhanced reactivity and selectivity for challenging amide formations [19]. These reagents are particularly valuable when working with sterically hindered substrates or when rapid reaction times are required.

The thermal condensation approach involves heating carboxylic acids and amines together under conditions that promote water elimination [20]. While this method offers excellent atom economy, the elevated temperatures required can lead to side reactions, including partial degradation of the coupling partners or racemization of stereogenic centers adjacent to the carboxylic acid carbonyl group.

Recent advances in titanium tetrachloride-mediated amide formation have provided a general procedure for the direct condensation of carboxylic acids and amines [21]. This methodology proceeds in pyridine at 85°C with a wide range of substrates, providing corresponding amide products in moderate to excellent yields with nearly complete preservation of stereochemical integrity.

Purification and Recrystallization Protocols

The purification and recrystallization of GSK256066 requires sophisticated protocols designed to achieve the exceptional purity levels demanded for pharmaceutical applications. Given the compound's complex structure and the presence of multiple functional groups, the purification strategy must be carefully optimized to remove impurities while preserving the desired chemical and physical properties.

Recrystallization represents the primary purification method for GSK256066, as it provides the highest levels of purity achievable for solid pharmaceutical compounds [22] [23]. The technique involves dissolving the impure compound in a suitable solvent at elevated temperature to form a saturated solution, followed by controlled cooling to promote the formation of pure crystals while leaving impurities in solution.

The selection of appropriate recrystallization solvents is critical for successful purification of GSK256066. The compound exhibits limited solubility in common organic solvents, being insoluble in dimethyl sulfoxide, ethanol, and water [1] [24]. This solubility profile necessitates the use of specialized solvent systems or solvent mixtures that can dissolve the compound at elevated temperatures while promoting selective crystallization upon cooling.

Multi-solvent recrystallization systems offer enhanced control over the crystallization process by combining a "soluble solvent" in which GSK256066 is soluble with an "insoluble solvent" in which it is insoluble [25]. The two solvents must be miscible to ensure proper mixing, and the ratio can be adjusted to optimize crystal formation and purity.

The pharmaceutical industry has increasingly adopted supercritical fluid chromatography for the purification of complex pharmaceutical compounds like GSK256066 [26]. This technique utilizes supercritical carbon dioxide as the mobile phase, offering advantages including faster analysis times, reduced solvent consumption, and improved separation of chiral compounds when applicable.

Advanced purification protocols for GSK256066 may incorporate multiple complementary techniques to achieve the required purity specifications [27]. High-performance liquid chromatography provides high-resolution separations for complex mixtures, while solid-phase extraction offers versatile solutions for sample cleanup and concentration. Membrane-based purification techniques, including ultrafiltration and microfiltration, provide scalable and gentle processing conditions that preserve the integrity of the pharmaceutical compound.

The recrystallization protocol must also address the formation of different polymorphic forms, as GSK256066 may exist in multiple crystal structures depending on the specific conditions employed [28] [29]. The control of polymorphism is essential for ensuring consistent pharmaceutical properties, including dissolution rate, bioavailability, and stability.

Temperature control during recrystallization is particularly critical for GSK256066, as the compound requires storage at -20°C to maintain stability [1] [30]. The cooling rate during crystallization must be carefully controlled to promote the formation of large, pure crystals while preventing the inclusion of impurities or the formation of undesired polymorphic forms.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant;Health Hazard